![molecular formula C25H24N2O2 B2791466 (3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one CAS No. 341964-34-9](/img/structure/B2791466.png)
(3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one, also known as TAK-715, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indolinone derivatives and has been shown to inhibit the activity of several kinases, including p38 MAPK, a key regulator of inflammation and stress response pathways.
Mecanismo De Acción
(3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one inhibits the activity of several kinases, including p38 MAPK, which plays a key role in inflammation and stress response pathways. By inhibiting p38 MAPK activity, (3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and prevents the activation of transcription factors, such as NF-κB and AP-1. In addition, (3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one has been shown to inhibit the activity of other kinases, such as JNK and ERK, which are also involved in inflammation and cancer.
Biochemical and Physiological Effects
(3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, and protecting neurons from damage. In animal models of inflammation, (3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and prevent the activation of transcription factors, such as NF-κB and AP-1. In addition, (3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one has been shown to inhibit tumor growth in various cancer cell lines, including breast, lung, and prostate cancer. Furthermore, (3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one has been shown to protect neurons from damage in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one has several advantages for lab experiments, including its small size, good solubility, and high potency. However, (3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one also has some limitations, including its potential off-target effects and limited selectivity for p38 MAPK. In addition, (3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one may have different effects in different animal models or cell lines, depending on the specific disease or condition being studied.
Direcciones Futuras
There are several future directions for the study of (3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one, including further exploration of its therapeutic potential in various diseases, such as inflammation, cancer, and neurological disorders. In addition, future studies could focus on improving the selectivity and potency of (3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one, as well as identifying potential biomarkers for patient selection and monitoring. Furthermore, (3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one could be used in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy. Finally, (3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one could be modified to develop new derivatives with improved pharmacokinetic properties and reduced toxicity.
Métodos De Síntesis
(3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one can be synthesized by several methods, including the reaction of 4-tert-butylphenylhydrazine with 2-bromoacetophenone, followed by the reaction with 3-phenylindole-2,3-dione. Another method involves the reaction of 4-tert-butylphenylhydrazine with 3-phenylindole-2,3-dione, followed by the reaction with 2-bromoacetophenone. Both methods result in the formation of the desired product with good yields.
Aplicaciones Científicas De Investigación
(3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, cancer, and neurological disorders. Inflammation is a complex physiological response to injury or infection, and p38 MAPK is a key regulator of this process. (3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one has been shown to inhibit p38 MAPK activity and reduce inflammation in several animal models, including rheumatoid arthritis, asthma, and colitis. In addition, (3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. Furthermore, (3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-25(2,3)19-15-13-18(14-16-19)17-29-26-23-21-11-7-8-12-22(21)27(24(23)28)20-9-5-4-6-10-20/h4-16H,17H2,1-3H3/b26-23- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHQQABWCGWZEO-RWEWTDSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CO/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2791383.png)

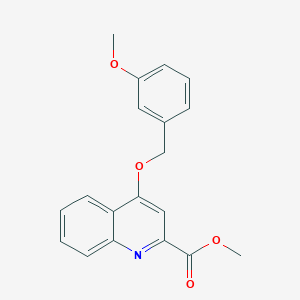
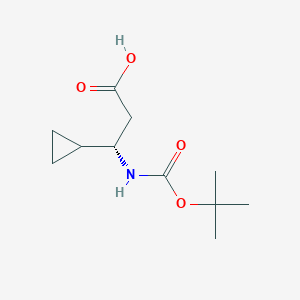
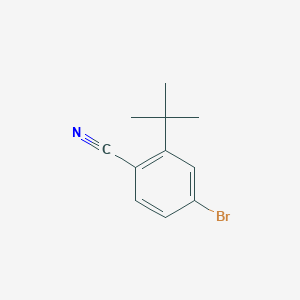
![1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2791391.png)
![N-cyclohexyl-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2791393.png)

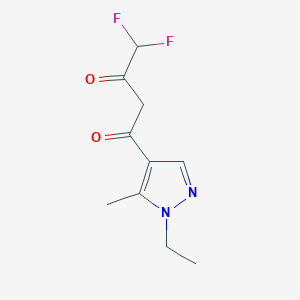
![3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2791397.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2791404.png)
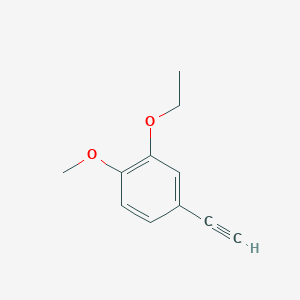
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2791406.png)